Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(phenylmethyl) ester
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Overview
Description
4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid is a synthetic organic compound that features a benzyloxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a 4-oxobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the protection of an amino acid with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group. The final step involves the formation of the 4-oxobutanoic acid moiety through oxidation or other suitable transformations .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The carbonyl group in the 4-oxobutanoic acid moiety can be reduced to form a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid has several scientific research applications, including:
Peptide Synthesis: The Boc-protected amino group makes this compound useful as an intermediate in the synthesis of peptides and other amino acid derivatives.
Medicinal Chemistry: It can be used as a building block in the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound’s functional groups allow for various chemical transformations, making it a versatile intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid depends on its specific application. In peptide synthesis, the Boc group serves as a protecting group for the amino group, preventing unwanted side reactions during peptide bond formation. The benzyloxy group can be used as a leaving group or a functional handle for further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid include other Boc-protected amino acids and their derivatives, such as:
- Boc-L-alanine
- Boc-L-phenylalanine
- Boc-L-lysine
Uniqueness
The uniqueness of 4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications. The presence of both the benzyloxy and Boc-protected amino groups provides versatility in synthetic organic chemistry .
Properties
Molecular Formula |
C16H20NO6- |
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Molecular Weight |
322.33 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-13(18)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/p-1/t12-/m0/s1 |
InChI Key |
SOHLZANWVLCPHK-LBPRGKRZSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)[O-] |
Origin of Product |
United States |
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